molecular formula C31H68O12Si8 B1587375 PSS-Allyl-Heptaisobutyl substituted CAS No. 351003-00-4

PSS-Allyl-Heptaisobutyl substituted

Cat. No.: B1587375
CAS No.: 351003-00-4
M. Wt: 857.5 g/mol
InChI Key: PSHVSOPQXBHADK-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

PSS-Allyl-Heptaisobutyl substituted undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the original compound, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

PSS-Allyl-Heptaisobutyl substituted has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to create new compounds with unique properties.

    Biology: Investigated for its potential use in biological systems, such as drug delivery or as a biomaterial.

    Medicine: Explored for its potential therapeutic applications, including as a component in drug formulations.

    Industry: Utilized in the production of advanced materials, such as coatings, adhesives, and composites.

Mechanism of Action

The mechanism of action of PSS-Allyl-Heptaisobutyl substituted involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biological molecules, potentially affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to PSS-Allyl-Heptaisobutyl substituted include:

  • PSS-Octavinyl substituted
  • PSS-(2-(trans-3,4-Cyclohexanediol)ethyl)-Heptaisobutyl substituted
  • PSS-Vinyl-Heptaisobutyl substituted
  • PSS-Octaphenyl substituted

Uniqueness

This compound is unique due to its specific combination of allyl and heptaisobutyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1,3,5,7,9,11,13-heptakis(2-methylpropyl)-15-prop-2-enyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H68O12Si8/c1-16-17-44-32-45(18-25(2)3)35-48(21-28(8)9)37-46(33-44,19-26(4)5)39-50(23-30(12)13)40-47(34-44,20-27(6)7)38-49(36-45,22-29(10)11)42-51(41-48,43-50)24-31(14)15/h16,25-31H,1,17-24H2,2-15H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSHVSOPQXBHADK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H68O12Si8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20405073
Record name 1,3,5,7,9,11,13-Heptakis(2-methylpropyl)-15-(prop-2-en-1-yl)pentacyclo[9.5.1.1~3,9~.1~5,15~.1~7,13~]octasiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

857.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351003-00-4
Record name 1,3,5,7,9,11,13-Heptakis(2-methylpropyl)-15-(prop-2-en-1-yl)pentacyclo[9.5.1.1~3,9~.1~5,15~.1~7,13~]octasiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Heptakis(isobutyl)allylsilsesquioxane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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